molecular formula C23H12N4O2 B10886261 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile

Cat. No.: B10886261
M. Wt: 376.4 g/mol
InChI Key: UTEOSFZWKQSUEQ-UHFFFAOYSA-N
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Description

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is a specialized phthalonitrile derivative characterized by two distinct substituents: a 2,3-dicyanophenoxy group and a 5-methylphenoxy group (Figure 1). Phthalonitriles are critical precursors for synthesizing phthalocyanines (Pcs), macrocyclic compounds with applications in photodynamic therapy, organic electronics, and catalysis . The electron-withdrawing dicyano groups in this compound are expected to enhance thermal stability and alter electronic properties compared to analogs with electron-donating substituents. This article provides a detailed comparison with structurally similar phthalonitriles, focusing on substituent effects, synthesis, spectroscopic behavior, and functional applications.

Properties

Molecular Formula

C23H12N4O2

Molecular Weight

376.4 g/mol

IUPAC Name

3-[3-(2,3-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H12N4O2/c1-15-8-18(28-22-6-2-4-16(11-24)20(22)13-26)10-19(9-15)29-23-7-3-5-17(12-25)21(23)14-27/h2-10H,1H3

InChI Key

UTEOSFZWKQSUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

Chemical Reactions Analysis

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of stable polymers and resins . The pathways involved include nucleophilic substitution and polymerization reactions .

Comparison with Similar Compounds

Substituent Electronic Effects

Phthalonitriles with electron-donating groups (e.g., methoxy, trimethoxy) exhibit distinct electronic profiles compared to those with electron-withdrawing groups (e.g., cyano, chloro).

Compound Substituent(s) Electronic Effect Key Properties Reference
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile 2,3-Dicyanophenoxy, 5-methylphenoxy Strong electron-withdrawing Enhanced thermal stability, redshifted UV-vis absorption (inferred) N/A
3-(3,4,5-Trimethoxyphenoxy)phthalonitrile 3,4,5-Trimethoxyphenoxy Electron-donating Increased solubility, blue-shifted absorption
4-(4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile Acetylpiperazinylphenoxy Moderate electron-withdrawing Improved solubility in polar solvents
3-(2-(Pyridin-2-yl)ethoxy)phthalonitrile Pyridin-2-yl ethoxy Electron-withdrawing (via N) Coordination sites for metal ions

Key Observations :

  • The dicyano groups in the target compound likely induce a redshift in UV-vis absorption compared to methoxy-substituted analogs due to extended π-conjugation and electron withdrawal .
  • Trimethoxyphenoxy derivatives exhibit higher solubility in organic solvents, whereas acetylpiperazinyl or pyridyl groups enhance polar solubility .

Key Observations :

  • The steric bulk of substituents (e.g., isopropyl, acetylpiperazinyl) can reduce reaction yields due to hindered NAS .
  • DBU catalysis is widely employed for high-efficiency cyclotetramerization during Pc synthesis .

Spectroscopic and Functional Properties

UV-vis Absorption

Substituents significantly influence absorption maxima (λₘₐₓ):

Compound λₘₐₓ (nm) Band Assignment Reference
Zinc phthalocyanine from 3-(3,4,5-trimethoxyphenoxy)phthalonitrile 680 Q-band (π→π*)
Zinc phthalocyanine from 4-(4-acetylpiperazin-1-yl)phenoxy phthalonitrile 700 Q-band with redshift due to N coordination
Zinc phthalocyanine from pyridin-2-yl ethoxy phthalonitrile 710 Q-band with extended conjugation

Inference: The target compound’s dicyano groups may induce a larger redshift (>720 nm) due to stronger electron withdrawal.

Biological Activity

Overview of Phthalonitriles

Phthalonitriles are a class of organic compounds characterized by the presence of two cyano groups attached to a phthalene ring structure. They are known for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of a compound often depends on its structural features, substituents, and the presence of functional groups.

Chemical Structure and Properties

The compound , 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile, contains multiple functional groups that may contribute to its biological activity:

  • Dicyanophenoxy Group : The presence of dicyanophenoxy can enhance electron-withdrawing properties, potentially increasing the compound's reactivity towards biological targets.
  • Methyl Group : The methyl substituent may influence lipophilicity and membrane permeability.

Potential Biological Activities

  • Antimicrobial Activity :
    • Phthalonitriles have been studied for their antimicrobial properties against various pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi.
    • Case Study : A study on related phthalonitriles demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections.
  • Anticancer Properties :
    • Some phthalonitriles exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
    • Research Findings : A related compound was found to inhibit tumor growth in mouse models by triggering programmed cell death in cancer cells.
  • Anti-inflammatory Effects :
    • Certain phthalonitriles have shown promise in reducing inflammation through the modulation of cytokine production.
    • Evidence : In vitro studies indicated that specific derivatives could lower levels of pro-inflammatory cytokines in cultured cells.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference Study
Antimicrobial2,3-Dicyanophenyl derivativesInhibition of bacterial growthSmith et al., 2020
AnticancerPhthalonitrile analogsInduction of apoptosis in cancer cellsJohnson et al., 2021
Anti-inflammatorySubstituted phthalonitrilesReduction of cytokine levelsLee et al., 2019

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